Molecular Weight Difference Defines Pharmacokinetic-Relevant Physicochemical Space Relative to Non-Chlorinated and Shorter-Chain Analogs
The target compound (C₁₁H₁₄ClN₃O₄, MW 287.70 g/mol) is 36% heavier than the non-chlorinated analog (3-nitropyridin-2-yl)alanine (C₈H₉N₃O₄, MW 211.17 g/mol) . The 6-chloro substituent contributes approximately 35.5 Da, while the leucine-for-alanine substitution adds approximately 42 Da. This combined molecular weight increase shifts the compound into a distinct property space relevant to Lipinski compliance and permeability prediction. The calculated logP is expected to increase by approximately 0.8–1.2 log units compared to the non-chlorinated alanine analog, based on the additive contributions of the chlorine atom (ΔlogP ≈ +0.7) and the isobutyl side chain extension (ΔlogP ≈ +0.5 per additional –CH₂– unit). These differences are material for medicinal chemists optimizing CNS penetration (optimal logP 2–4) versus peripheral restriction.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 287.70 g/mol; C₁₁H₁₄ClN₃O₄; contains 6-Cl and leucine isobutyl side chain |
| Comparator Or Baseline | (3-Nitropyridin-2-yl)alanine (CAS 7594-53-8): MW 211.17 g/mol; C₈H₉N₃O₄; no 6-Cl substituent; alanine methyl side chain |
| Quantified Difference | ΔMW = +76.53 g/mol (+36.2%). Estimated ΔlogP = +0.8 to +1.2. |
| Conditions | Physicochemical property calculation based on structural analysis; no co-assayed experimental data available. |
Why This Matters
The significantly higher molecular weight and lipophilicity of the target compound place it in a different drug-likeness and permeability category than the non-chlorinated alanine analog, which is critical when selecting building blocks for CNS versus peripheral target programs.
